molecular formula C11H16N2O B1612475 N-(2-Amino-4-methylphenyl)butanamide CAS No. 861534-82-9

N-(2-Amino-4-methylphenyl)butanamide

Cat. No.: B1612475
CAS No.: 861534-82-9
M. Wt: 192.26 g/mol
InChI Key: WESRJUHTYQWWOB-UHFFFAOYSA-N
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Description

Contextualization within the Butanamide Class of Organic Compounds

N-(2-Amino-4-methylphenyl)butanamide belongs to the butanamide class of organic compounds. Butanamides are characterized by a four-carbon acyl group, derived from butanoic acid, linked to a nitrogen atom. The fundamental structure is a butyryl group (CH₃CH₂CH₂C=O) attached to an amino group (-NH₂). In the case of this compound, the nitrogen is part of a larger, substituted aromatic ring system.

Butanamides, as a subgroup of amides, are prevalent in both natural products and synthetic molecules. The amide bond is a key feature in peptides and proteins, highlighting the biocompatibility of this functional group. The butanamide moiety, with its flexible four-carbon chain, can influence a molecule's lipophilicity and ability to interact with biological targets. The presence of the butanamide group in this compound provides a foundational element for further chemical modifications and explorations of its potential utility.

Historical Perspective of Butanamide Derivatives in Drug Discovery

The history of drug discovery is rich with examples of how simple organic scaffolds have been elaborated to produce potent and selective therapeutic agents. While a detailed historical account specifically for butanamide derivatives is not extensively documented in a singular review, their presence can be traced through the development of various drug classes. For instance, some derivatives of butanamide have been investigated for their biological activities, including anti-inflammatory and anticonvulsant properties.

A notable example is the butanamide derivative S 19812, which has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual-action mechanism is significant in the development of anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The research into S 19812 showcases the therapeutic potential that can be unlocked from the butanamide scaffold.

The broader history of medicinal chemistry reveals that the introduction of small alkyl amide chains, such as the butanamide group, has been a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This historical context provides a backdrop for understanding the potential significance of this compound as a building block in the creation of new chemical entities with desired biological activities.

Scope and Significance of Current Research on this compound

Current research interest in this compound appears to be primarily focused on its role as a key chemical intermediate in the synthesis of more complex molecules. A significant piece of evidence for this is a patent detailing a method for producing N-butyryl-4-amino-3-methyl-methyl benzoate, which describes the novel compound N-(4-bromo-2-methylphenyl)butanamide as an important intermediate. google.com This compound is structurally very similar to this compound, suggesting that the latter could also serve a similar role in synthetic pathways.

The patent outlines a process where a related toluidine derivative is reacted with butyric acid chloride, followed by further chemical transformations. google.com This highlights the utility of the N-phenylbutanamide core in constructing larger, potentially biologically active molecules. The amino and methyl groups on the phenyl ring of this compound offer reactive sites for further functionalization, making it a valuable building block for combinatorial chemistry and the generation of compound libraries for drug screening.

While direct studies on the biological activity of this compound are not prominent in publicly available literature, its significance lies in its potential as a precursor. The development of efficient synthetic routes to and from this compound is a critical area of research, as it facilitates the production of novel compounds for testing in various therapeutic areas. The exploration of its chemical reactivity and its incorporation into diverse molecular architectures is a key aspect of its current research landscape.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂OPubChem
Molecular Weight192.26 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number861534-82-9Chemchart google.com
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Related Butanamide Derivatives in Research

Compound NameKey Research FindingReference
S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide)Dual inhibitor of cyclooxygenase and 5-lipoxygenase pathways, showing anti-inflammatory properties.
N-(4-bromo-2-methylphenyl)butanamideA novel intermediate in the synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESRJUHTYQWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589810
Record name N-(2-Amino-4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861534-82-9
Record name N-(2-Amino-4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Amino 4 Methylphenyl Butanamide and Its Analogues

Established Synthetic Routes for Butanamide Core Structures

The synthesis of butanamide derivatives, including the target compound, relies on a few robust and well-documented chemical transformations. These methods provide versatile pathways to the amide functional group.

Acylation Reactions in Butanamide Synthesis

The most direct and widely employed method for synthesizing amides is the acylation of an amine. ncert.nic.in This involves the reaction of a primary or secondary amine with a carboxylic acid derivative, such as an acyl chloride or acid anhydride. ncert.nic.inlibretexts.org For butanamide structures, this typically involves reacting an appropriate amine with butanoyl chloride or butyric anhydride.

The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (typically a chloride ion) to form the stable amide bond. To drive the reaction to completion, a base like pyridine (B92270) or excess amine is often added to neutralize the hydrogen chloride (HCl) byproduct that forms. ncert.nic.inlibretexts.org

Acylation Method Reactants Key Features Typical Byproduct
Using Acyl Chlorides Amine + Butanoyl ChlorideHighly reactive, often vigorous reaction.Hydrogen Chloride (HCl)
Using Acid Anhydrides Amine + Butyric AnhydrideLess reactive than acyl chlorides, may require heat.Carboxylic Acid

Palladium-Catalyzed Coupling Approaches in Butanamide Synthesis

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds, including palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination. This method has become invaluable for the synthesis of N-aryl amides. It allows for the coupling of an amide with an aryl halide or pseudohalide.

The catalytic cycle generally involves a palladium(0) catalyst, a suitable phosphine (B1218219) ligand (such as Xantphos or BrettPhos), and a base. rsc.orgresearchgate.net The reaction can be applied to construct complex butanamide structures that might be challenging to assemble through traditional acylation, especially when dealing with intricate or sensitive substrates. These reactions are noted for their tolerance of a wide range of functional groups and can often be performed under relatively mild conditions. rsc.org

Nucleophilic Substitution Pathways

At its core, the formation of the amide bond in N-(2-Amino-4-methylphenyl)butanamide is a nucleophilic substitution reaction. ncert.nic.in Specifically, it is a nucleophilic acyl substitution, where the amine nucleophile replaces the leaving group on the acyl (butanoyl) group. ncert.nic.in The fundamental principle involves an electron-rich species (the nucleophile) attacking an electron-deficient center (the electrophile). fiveable.me

The synthesis of the precursor amine itself, such as 4-methyl-1,2-phenylenediamine, can also involve nucleophilic substitution steps. For instance, the introduction of an amino group onto an aromatic ring can be achieved through processes like nucleophilic aromatic substitution (SNAr) or through the reduction of a nitro group, which may have been installed via electrophilic aromatic substitution. The versatility of nucleophilic substitution reactions makes them a cornerstone in the multi-step synthesis of complex organic molecules.

Targeted Synthesis of this compound

The specific synthesis of this compound (IUPAC Name) is most practically achieved by the selective acylation of 4-methyl-1,2-phenylenediamine.

Specific Reaction Conditions and Reagents

The targeted synthesis involves the reaction between 4-methyl-1,2-phenylenediamine and an acylating agent like butanoyl chloride . Due to the presence of two amino groups in the starting material, selective mono-acylation is a key challenge. The amino group at the 2-position is ortho to the other amino group, while the one at the 1-position is ortho to the methyl group, leading to different steric and electronic environments. However, a standard approach would proceed as follows:

Starting Materials : 4-methyl-1,2-phenylenediamine and Butanoyl Chloride.

Solvent : A polar aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Dioxane is typically used to dissolve the reactants.

Base : A non-nucleophilic base like Triethylamine (TEA) or Pyridine is added to scavenge the HCl produced during the reaction. ncert.nic.in

Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) by slowly adding the butanoyl chloride to the solution of the diamine and base to control the exothermic reaction and minimize di-acylation (the formation of a product where both amino groups are acylated). The reaction mixture is then typically allowed to warm to room temperature.

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity, particularly for industrial applications. researchgate.net Key parameters can be adjusted to achieve these goals.

Stoichiometry Control : Adjusting the molar ratio of the reactants is critical. Using a slight excess of the diamine can favor mono-amidation and ensure the complete consumption of the more expensive acylating agent. Conversely, carefully controlling the addition of exactly one equivalent of butanoyl chloride is paramount to prevent the formation of the di-acylated byproduct.

Temperature and Reaction Time : Lowering the initial reaction temperature can increase the selectivity for mono-acylation. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps determine the optimal reaction time, preventing the formation of degradation products.

Purification Method : The crude product is often a mixture of the desired compound, unreacted starting material, and byproducts. Purification is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for obtaining a highly pure crystalline product. For more challenging separations, column chromatography may be necessary.

Choice of Base and Solvent : The choice of base can influence reaction rates and side reactions. The solvent can affect the solubility of reactants and the reaction pathway. Systematic screening of different solvents and bases can lead to significant improvements in yield.

Parameter Strategy Objective
Temperature Initial cooling (0°C), then gradual warmingControl reaction rate, enhance selectivity, minimize byproducts.
Reagent Ratio Precise control of butanoyl chloride (≤1 equivalent)Maximize mono-acylation, reduce di-acylated impurity.
Base Use of a non-nucleophilic base (e.g., Triethylamine)Neutralize HCl byproduct without competing in the reaction.
Purification Recrystallization or Column ChromatographyRemove unreacted starting materials and byproducts to achieve high purity.

Synthesis of Structurally Related Butanamide Derivatives for Biomedical Applications

The core structure of this compound features a butanamide group attached to a substituted phenyl ring. The synthetic approaches to this compound and its analogues are primarily centered around the formation of the amide bond, a robust and well-established transformation in organic chemistry. The key starting material for the target compound is 4-methyl-1,2-phenylenediamine, which provides the necessary 2-amino-4-methylphenyl scaffold.

The general and most direct synthesis involves the acylation of 4-methyl-1,2-phenylenediamine with a butanoylating agent. A common and efficient method is the use of butanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent. Due to the presence of two amino groups in the starting diamine, selective mono-acylation at one of the amino groups is a key consideration, which can often be controlled by reaction conditions such as temperature and the rate of addition of the acylating agent.

Strategies for Introducing Diverse Substituents

The modification of the butanamide scaffold is crucial for developing new derivatives with potentially enhanced biomedical applications. These strategies focus on introducing a variety of substituents onto the aromatic ring or the butanoyl chain.

One common approach involves starting with differently substituted anilines. By varying the substituents on the phenylenediamine starting material, a library of N-aryl butanamides can be generated. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the electronic properties and, consequently, the biological activity of the final compound. ncats.io

Another strategy involves modifying the butanoyl chain itself. This can be achieved by starting with substituted butanoic acids or their corresponding acyl chlorides. For example, introducing functional groups such as halogens, hydroxyls, or even other aromatic rings onto the butanoyl chain can lead to a diverse range of analogues. A novel method for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides with hydroxylamine, offering a one-step pathway to these structures. monash.edu

The table below summarizes various synthetic approaches for creating substituted butanamide derivatives.

MethodStarting MaterialsKey ReagentsAdvantages
AcylationSubstituted Aniline (B41778), Butanoyl ChlorideBase (e.g., Triethylamine)High yield, straightforward
Amide CouplingSubstituted Aniline, Butanoic AcidCoupling agents (e.g., DCC, EDC)Milder conditions, avoids acyl chlorides
N-substituted succinimide (B58015) ring openingN-substituted succinimidesAqueous hydroxylamineOne-step synthesis of N-hydroxybutanamides monash.edu

Synthesis of Heterocyclic Conjugates (e.g., Thiazole (B1198619), Oxadiazole, Benzoxazole (B165842), Benzothiazole)

To expand the chemical space and biological activity of butanamide derivatives, the conjugation of heterocyclic rings has been extensively explored. These heterocyclic moieties can introduce new binding interactions and alter the pharmacokinetic properties of the parent molecule.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. google.com This involves the reaction of a thioamide with an α-haloketone. google.comchemicalbook.com For butanamide analogues, a common strategy is to prepare a butanamide derivative containing a thiosemicarbazone, which can then be cyclized with an appropriate α-haloketone to form the 2-hydrazinylthiazole (B183971) ring system. nih.gov

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are frequently synthesized from acid hydrazides. google.comchemchart.com A butanoic acid hydrazide can be prepared and subsequently cyclized with various reagents to form the oxadiazole ring. One common method involves the reaction of the acid hydrazide with a substituted carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. google.com Another approach is the oxidative cyclization of an N-acylhydrazone.

Benzoxazole and Benzothiazole (B30560) Derivatives: The synthesis of benzoxazoles and benzothiazoles typically involves the condensation of a 2-aminophenol (B121084) or a 2-aminothiophenol, respectively, with a carboxylic acid or its derivative. To create butanamide conjugates, a butanoic acid derivative can be coupled with a substituted 2-aminophenol or 2-aminothiophenol. The subsequent cyclization, often acid-catalyzed, leads to the formation of the benzoxazole or benzothiazole ring fused to the butanamide scaffold. Greener synthetic methods utilizing catalysts like samarium triflate in aqueous media have also been developed.

The following table outlines the general synthetic routes to these heterocyclic conjugates.

HeterocycleGeneral Synthetic MethodKey Intermediates
ThiazoleHantzsch SynthesisThioamide, α-haloketone google.comchemicalbook.com
1,3,4-Oxadiazole (B1194373)CyclodehydrationAcid hydrazide, Carboxylic acid/Orthoester google.comchemchart.com
BenzoxazoleCondensation and Cyclization2-Aminophenol, Butanoic acid derivative
BenzothiazoleCondensation and Cyclization2-Aminothiophenol, Butanoic acid derivative

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of butanamides are of significant interest due to their broad spectrum of biological activities. The synthesis of these compounds is generally straightforward and involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).

To prepare butanamide-containing hydrazones, N-(2-amino-4-methylphenyl)butanehydrazide would be a key intermediate. This hydrazide can be synthesized from the corresponding butanoic acid ester by treatment with hydrazine (B178648) hydrate. The subsequent reaction of this hydrazide with a variety of aldehydes or ketones, often in the presence of a catalytic amount of acid, yields the desired hydrazone derivatives. This modular approach allows for the introduction of a wide range of substituents on the hydrazone moiety, facilitating the exploration of structure-activity relationships.

N-Monoacylation of Sulfonimidamides Leading to Butanamide Analogues

Sulfonimidamides are considered aza-analogues of sulfonamides and have gained attention in medicinal chemistry. The N-acylation of sulfonimidamides provides a route to novel butanamide analogues. A general method for the N-monoacylation of primary sulfonimidamides has been developed.

This method involves the use of a pre-mixed 1:1 mixture of an acyl chloride (such as butanoyl chloride) and a base like pyridazine. This approach allows for the selective mono-acylation of the sulfonimidamide, even in the presence of other nucleophilic groups. The reaction is typically fast and can be performed under mild conditions. Furthermore, a stepwise functionalization approach can be employed, where the sulfonimidamide is first acylated with one acyl group and then a different acyl group is introduced on the other nitrogen atom, allowing for the synthesis of unsymmetrical di-acylated sulfonimidamides.

Advanced Spectroscopic and Analytical Characterization for N 2 Amino 4 Methylphenyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For N-(2-Amino-4-methylphenyl)butanamide, both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular framework by probing the chemical environments of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are expected. The aromatic protons on the substituted phenyl ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The chemical shifts and splitting patterns of these protons would provide information about their relative positions on the ring. The protons of the amino group (-NH₂) and the amide proton (-NH) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The aliphatic protons of the butanamide chain would resonate in the upfield region.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, often above 170 ppm. The aromatic carbons would generate signals in the 110-150 ppm range, with their specific shifts influenced by the amino and alkyl substituents. The carbons of the butyl chain would appear at the most upfield positions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.2Multiplet
Amide-NH7.5 - 8.5Broad Singlet
Amino-NH₂3.5 - 4.5Broad Singlet
-CH₂- (butanamide α)2.1 - 2.4Triplet
-CH₂- (butanamide β)1.6 - 1.8Sextet
Aromatic-CH₃2.2 - 2.4Singlet
-CH₃ (butanamide γ)0.9 - 1.1Triplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)172 - 175
Aromatic C-NH140 - 145
Aromatic C-C=O125 - 130
Aromatic C-CH₃130 - 135
Aromatic C-H115 - 125
-CH₂- (butanamide α)38 - 42
Aromatic-CH₃20 - 25
-CH₂- (butanamide β)18 - 22
-CH₃ (butanamide γ)13 - 15

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the primary amino group (-NH₂) would be indicated by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H stretching vibration of the secondary amide would appear as a single band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group, a strong and prominent band, is expected in the region of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below this value. Bending vibrations for the N-H groups would also be present at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretch3300 - 3500 (two bands)
Secondary Amide (N-H)Stretch~3300 (one band)
Carbonyl (C=O)Stretch1630 - 1680
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
N-HBend1550 - 1650

Mass Spectrometry (MS) Techniques (e.g., HR-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HR-MS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. Electron ionization mass spectrometry (EI-MS) causes fragmentation of the molecule, and the resulting pattern provides valuable structural information.

For this compound (C₁₁H₁₆N₂O), the expected exact mass is approximately 192.1263 g/mol . nih.gov HR-MS analysis would confirm this value, thereby validating the molecular formula.

In EI-MS, the molecular ion peak [M]⁺ at m/z 192 would be observed. Subsequent fragmentation would likely involve cleavage of the amide bond and the alkyl chain. Common fragmentation pathways could include the loss of the butyl group, the butanamide side chain, and cleavage adjacent to the amino and methyl groups on the aromatic ring. Analyzing these fragment ions helps to piece together the molecule's structure.

Table 4: Expected Mass Spectrometry Data for this compound

Ion Typem/z (expected)Description
[M]⁺192Molecular Ion
[M - C₄H₉]⁺135Loss of butyl radical
[M - C₄H₈O]⁺120McLafferty rearrangement
[C₇H₉N₂]⁺121Fragment from aromatic portion

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of this compound and for its quantification.

High-performance liquid chromatography (HPLC) is a primary method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would have a characteristic retention time under specific conditions, and the peak area would be proportional to its concentration. Purity is determined by the relative area of the main peak compared to any impurity peaks.

Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly if the compound is sufficiently volatile and thermally stable. nist.gov In GC-MS, the gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer for identification. This provides both retention time data and mass spectral data for the analyte and any impurities present.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula.

For this compound, with the molecular formula C₁₁H₁₆N₂O, the theoretical elemental composition can be calculated. chemchart.com Experimental results from an elemental analyzer that closely match these theoretical values provide strong evidence for the correctness of the empirical and, by extension, the molecular formula.

Table 5: Elemental Analysis Data for this compound (C₁₁H₁₆N₂O)

ElementTheoretical Percentage (%)
Carbon (C)68.72
Hydrogen (H)8.39
Nitrogen (N)14.57
Oxygen (O)8.32

Computational Chemistry and Cheminformatics in Butanamide Research

Quantum Chemical Calculations (e.g., DFT) for Molecular Descriptors and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and properties of molecules. hakon-art.com DFT has become a popular method for theoretical modeling due to its accuracy in predicting a wide range of molecular properties, including molecular structures, vibrational frequencies, and various reactivity descriptors. hakon-art.comresearchgate.net These calculations provide insight into the intrinsic characteristics of a compound like N-(2-Amino-4-methylphenyl)butanamide, which are crucial for understanding its stability, reactivity, and potential interactions with biological systems.

The core of this analysis often involves the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energy levels, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For instance, DFT calculations performed on a structurally similar molecule, N-(2-amino-5-methylphenyl)acetamide, at the B3LYP/6–311 G(d,p) level of theory, yielded a HOMO energy of -5.3130 eV, a LUMO energy of -0.2678 eV, and a HOMO-LUMO energy gap of 5.0452 eV. nih.gov These values help quantify the molecule's electronic behavior. Other key descriptors derived from DFT include chemical potential, global hardness, and electrophilicity, which together provide a comprehensive profile of the molecule's reactivity. hakon-art.comresearchgate.net

Table 1: Example of Molecular Descriptors from DFT Calculations for an Amino-Aryl Amide Derivative

Molecular Descriptor Calculated Value (eV) Significance
EHOMO -5.3130 Electron-donating ability
ELUMO -0.2678 Electron-accepting ability
Energy Gap (ΔE) 5.0452 Chemical reactivity and stability

Data derived from a DFT study on the related compound N-(2-amino-5-methylphenyl)acetamide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological effects. mdpi.com This approach is widely used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. ekb.eg

The development of a QSAR model follows a systematic workflow:

Data Set Selection : A group of compounds with known biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.

Model Development : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is created that links the descriptors to the biological activity. nih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out) and external validation sets to ensure its reliability. mdpi.comnih.gov

QSAR models are instrumental in predicting a wide array of pharmacological activities for butanamide derivatives and other chemical classes. For example, QSAR studies on 2,4-diamino-pyrimidine derivatives identified lipophilicity as a critical factor for improving anti-malarial activity. nih.gov In another study on benzimidazole (B57391) analogues, descriptors such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (iLOGP) were found to have a positive correlation with antimicrobial activity. ijpsr.com For newly designed butanamide compounds, a QSAR model could be developed to predict their potential efficacy as, for instance, anti-inflammatory agents by correlating their structural descriptors with cyclooxygenase (COX) inhibition data from a series of related molecules. nih.gov The resulting equation allows for the in silico screening of a virtual library of butanamides to identify those with the highest predicted potency.

A crucial application of QSAR is in the early assessment of toxicity, which helps to eliminate potentially harmful compounds from the drug development pipeline. nih.gov Specialized software tools have been developed for this purpose, one of which is GUSAR (General Unrestricted Structure-Activity Relationships). genexplain.comway2drug.com GUSAR is a software tool designed to create (Q)SAR models and predict the biological activity and toxicity of chemical compounds based on their structural formulas. genexplain.comway2drug.com

GUSAR has been successfully used to create robust models for predicting acute rodent toxicity (LD₅₀ values) for various routes of administration, including oral, intravenous, and intraperitoneal. way2drug.comresearchgate.netresearchgate.net These models are built from large training sets of compounds with experimentally determined toxicity data. way2drug.com The software uses a combination of descriptors to generate consensus predictions and provides an assessment of the applicability domain to ensure the reliability of the prediction. way2drug.com For a novel compound like this compound, GUSAR could be used to generate an estimated LD₅₀ value, providing a preliminary assessment of its acute toxicity profile without the need for animal testing. researchgate.net

Table 2: Characteristics of QSAR Models for Rat LD₅₀ Prediction using GUSAR

Administration Route No. of Compounds in Training Set Average R² (Training Set) Average Q² (Training Set) Coverage (%)
Oral 6280 0.61 0.57 97.5
Intraperitoneal 2480 0.66 0.56 96.1
Intravenous 920 0.73 0.66 99.2

Data from GUSAR software's acute rat toxicity prediction models. R² (coefficient of determination) and Q² (cross-validated R²) are measures of model fit and predictive ability, respectively. way2drug.com

The strength of QSAR analysis lies in its ability to identify specific molecular parameters that drive biological activity. By analyzing the final QSAR equation, researchers can understand which properties are beneficial or detrimental to the desired outcome. For example, a QSAR study on sulfonamide derivatives as antioxidants revealed a mathematical relationship where IC₅₀ values were dependent on descriptors for electrophilicity, SCF energy, and molar refractivity. ekb.eg Similarly, in a study of benzimidazole derivatives, QSAR models established the importance of the Wiener path number (WAP), lipophilicity (MlogP), and an unsaturation index (UI) in describing antimicrobial activity. nih.gov This understanding allows for rational drug design, where a chemist can purposefully modify a lead compound, such as this compound, to enhance the properties identified as being crucial for efficacy while minimizing those linked to adverse effects.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a macromolecular target, such as a protein or enzyme. mdpi.com This method is central to structure-based drug design, helping to elucidate the molecular basis of a drug's action. mdpi.com The process involves a search algorithm that generates numerous possible binding poses, which are then evaluated and ranked using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.comresearchgate.net

For a compound like this compound with an uncharacterized biological profile, molecular docking can be used to screen it against a library of known protein targets to identify potential interactions. This process, sometimes called reverse docking, can generate hypotheses about the compound's mechanism of action.

Once a putative target is identified, docking simulations provide detailed insights into the binding mode. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, a docking study of a butanamide derivative with the protein 3-TOP revealed a high binding affinity with a docking score of -8.4 kcal/mol. researchgate.net In another study on brassinosteroid analogs, docking results showed binding energies ranging from -10.17 to -13.17 kcal/mol, helping to explain the differences in biological activity among the synthesized compounds. mdpi.com Such studies can identify key residues critical for binding, guiding the design of more potent and selective analogues. mdpi.com

Table 3: Example of Molecular Docking Results for Butanamide and Related Analogues

Compound Class Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Butanamide Derivative Protein 3-TOP -8.4 Not specified
Brassinosteroid Analogs BRI1 Receptor -10.17 to -13.17 Not specified
Niaziminin Derivative SARS-CoV-2 Mpro -45 (Total IFIEs) Glu166, Asn142, Cys145

Data compiled from various molecular docking studies on butanamide-related structures and other ligands to illustrate typical outputs. researchgate.netnih.govmdpi.com

Evaluation of Binding Affinities and Interaction Profiles

A critical step in assessing a compound's potential as a therapeutic agent is the evaluation of its binding affinity and interaction profile with specific biological targets. Molecular docking is a frequently used computational technique to predict the preferred orientation of a molecule when bound to a target protein and to estimate the strength of the interaction. unar.ac.id This method helps to elucidate the binding mode and the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, in studies of other amide derivatives, molecular docking simulations have been employed to determine binding affinities with various protein targets. Research on novel methylenedioxyphenyl-based amides identified N-(3-acetylphenyl)-6-nitrobenzo- nih.govsemanticscholar.org-dioxole-5-carboxamide (ADC) and N-(4-methoxybenzyl)-6-nitrobenzo- nih.govsemanticscholar.org-dioxole-5-carboxamide (MDC) as having favorable interactions within the active site pockets of the enzyme myeloperoxidase (MPO), a protein implicated in cardiovascular risk. nih.gov The binding affinities, often expressed as a docking score in kcal/mol, indicate the stability of the interaction. Both MDC and ADC achieved high docking scores of -7.74 and -7.79 kcal/mol, respectively, with MPO. nih.gov

These computational analyses provide detailed interaction profiles, revealing key amino acid residues involved in the binding. mdpi.com Such insights are crucial for understanding structure-activity relationships (SAR), where the chemical structure of a compound is correlated with its biological activity, and for guiding the design of more potent and selective inhibitors. nih.gov

Table 1: Example Molecular Docking Scores of Amide Derivatives against Myeloperoxidase (MPO)

Compound Target Protein Binding Affinity (kcal/mol) Source
N-(4-methoxybenzyl)-6-nitrobenzo- nih.govsemanticscholar.org-dioxole-5-carboxamide (MDC) Myeloperoxidase (MPO) -7.74 nih.gov

In Silico Approaches for Biological Activity Spectrum Prediction

Beyond interaction with specific targets, computational tools can predict the broader biological activity spectrum of a molecule. researchgate.net Online web resources and software, such as PASS (Prediction of Activity Spectra for Substances), are utilized to estimate the probability of a compound exhibiting various biological activities based on its structural formula. peerscientist.com

This approach has been applied to various scaffolds. For example, in a computational study on butyroyl glucopyranoside derivatives, PASS prediction was used to evaluate potential biological activities beyond their primary target. researchgate.net The analysis revealed potential for antibacterial, antiviral, and immunomodulatory effects, thereby broadening the scope for future therapeutic applications. researchgate.net Similarly, in silico screening of 2-azetidinone derivatives using PASS online suggested potential anti-leukemic activity. peerscientist.com

These prediction tools work by comparing the structure of the query molecule against a large database of known bioactive compounds. The output is typically a list of potential activities with a corresponding probability score (Pa for probable activity and Pi for probable inactivity). This allows researchers to prioritize compounds for further in vitro and in vivo testing based on a promising predicted activity profile. peerscientist.com Alongside activity prediction, computational tools like SwissADME and pkCSM are often used to predict pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), providing a comprehensive in silico profile of the molecule's drug-like properties. nih.gov

Table 2: Illustrative In Silico Biological Activity Spectrum Prediction for a Butanamide Scaffold

Predicted Biological Activity Probability of Activity (Pa)
Antibacterial High
Antifungal Moderate
Antiviral Moderate
Immunomodulatory High
Anti-inflammatory Moderate

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(3-acetylphenyl)-6-nitrobenzo- nih.govsemanticscholar.org-dioxole-5-carboxamide (ADC)
N-(4-methoxybenzyl)-6-nitrobenzo- nih.govsemanticscholar.org-dioxole-5-carboxamide (MDC)

Biological Activity and Pharmacological Mechanisms of Butanamide Derivatives

Investigation of Enzyme Inhibition Potency

Butanamide derivatives have been investigated for their ability to inhibit a variety of enzymes, playing crucial roles in different pathological conditions.

Protease and Kinase Inhibition

The structural features of butanamide derivatives make them suitable candidates for the design of protease and kinase inhibitors.

Protease Inhibition:

Proteases are a class of enzymes that catalyze the breakdown of proteins and are essential for many biological processes. nih.gov Their dysregulation is implicated in numerous diseases, making them attractive drug targets. While specific butanamide-based protease inhibitors are a subject of ongoing research, the general principle of protease inhibition often involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. nih.gov This can occur through reversible or irreversible mechanisms. nih.gov For instance, some inhibitors mimic the transition state of the peptide bond cleavage, binding with high affinity to the protease's active site. nih.gov

One study reported on the synthesis of N-hydroxy-N-methyl-4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide, a butanamide derivative that acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, enzymes with protease-like functions in the arachidonic acid pathway. nih.govnih.gov

Kinase Inhibition:

Kinases are enzymes that facilitate the transfer of phosphate (B84403) groups from high-energy donor molecules, such as ATP, to specific substrates, a process known as phosphorylation. frontiersin.org This process is a fundamental mechanism of signal transduction and is often dysregulated in diseases like cancer. nih.govnih.gov Kinase inhibitors are a major class of targeted cancer therapies. researchgate.net

Butanamide derivatives have been incorporated into various kinase inhibitor scaffolds. For example, a study on highly selective type II kinase inhibitors utilized a chiral peptidomimetic tail which included a butanamide-like moiety. acs.org These inhibitors target the inactive conformation of the kinase. Another example is the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, where the butanamide core can be envisioned as a potential building block. wikipedia.org The development of N-phenyl-2-pyrimidine-amine compounds, such as imatinib, highlights the importance of the amide linkage in kinase inhibition. nih.gov

Table 1: Examples of Butanamide Derivatives and Their Kinase Inhibition

Derivative ClassTarget Kinase(s)Therapeutic Area
Chiral Peptidomimetic ButanamidesLck KinaseInflammatory Diseases
Sulfonamide Methoxypyridine DerivativesPI3K/mTORCancer
N-phenyl-2-pyrimidine-amine DerivativesVarious Tyrosine KinasesCancer

Alpha-Glucosidase Inhibition for Metabolic Regulation

Table 2: Alpha-Glucosidase Inhibitory Activity of Butanamide and Related Derivatives

Compound/Derivative ClassSource/Target EnzymeInhibition TypeIC50 Value
4-(1,3-dioxoisoindolin-2-yl)butanamide derivativesSaccharomyces cerevisiae α-glucosidaseNot specifiedNot specified
Flavonoid-phenylpropionic acid hybridsα-glucosidaseReversible, Mixed-type15.71 ± 0.21 µM (most potent derivative)
N-substituted 1-aminomethyl-β-d-glucopyranosidesYeast α-glucosidase, Rat intestinal maltase and sucraseCompetitive2.3 µM to 2.0 mM
Benzimidazole-thioquinoline derivativesα-glucosidaseCompetitive28.0 ± 0.6 µM (most potent derivative)

GABA Aminotransferase (GABA-AT) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov GABA aminotransferase (GABA-AT) is the enzyme responsible for the degradation of GABA. nih.govmdpi.com Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can be beneficial in treating neurological disorders such as epilepsy. nih.gov

Butanamide derivatives have been explored as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. nih.govacs.org While distinct from GABA-AT, GAT inhibition also leads to increased GABAergic neurotransmission. For example, 4-aminobutanamide (B1198625) derivatives have been synthesized and evaluated as inhibitors of GABA uptake. nih.gov Furthermore, in silico studies have been conducted on GABA derivatives, including butanamides, to predict their binding affinity to GABA-AT. researchgate.net

HIV Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov This makes it a prime target for the development of antiretroviral drugs. nih.gov

The butanamide scaffold has been incorporated into molecules designed as HIV integrase inhibitors. Structure-activity relationship (SAR) studies have shown that specific substitutions on the butanamide core can significantly influence the inhibitory potency. nih.govnih.gov For instance, the development of diketo acid (DKA) derivatives, which are potent HIV integrase inhibitors, provides a template where a butanamide-like linker could be utilized. Research has also focused on various heterocyclic derivatives containing amide functionalities that show promise as HIV integrase inhibitors. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

Beyond direct enzyme inhibition, butanamide derivatives can also exert their biological effects by modulating key cellular pathways involved in cell fate decisions.

Effects on Cell Proliferation and Apoptosis

Cell proliferation and apoptosis (programmed cell death) are tightly regulated processes, and their dysregulation is a hallmark of cancer. nih.gov Many anticancer agents function by inducing cell cycle arrest and/or apoptosis in cancer cells.

Butanamide derivatives have been shown to influence these cellular processes. For example, butyrate, a short-chain fatty acid structurally related to butanamide, can induce cell cycle arrest in bovine cells by targeting genes involved in DNA replication. nih.gov Butein, another related compound, has been shown to arrest the cell cycle and induce both apoptosis and necrosis in skin carcinoma cells. nih.gov

Furthermore, various synthetic derivatives incorporating amide structures have demonstrated potent cytotoxic and pro-apoptotic activities. For instance, 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed and shown to induce apoptosis in breast cancer cells. nih.gov Similarly, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com These findings suggest that the butanamide scaffold could be a valuable component in the design of novel anticancer agents that modulate cell proliferation and apoptosis.

Influence on Inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α mRNA)

Butanamide derivatives have been investigated for their potential to modulate the expression of key pro-inflammatory cytokines, which are central mediators of the inflammatory response. Studies on novel benzoxazoles containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have demonstrated significant inhibitory effects on the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in in vitro models. nih.gov Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response, stimulating the release of cytokines like IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov

In one study, several synthesized butanamide derivatives showed potent inhibition of IL-1β and IL-6 mRNA expression. nih.gov Two of these compounds, when evaluated in an in vivo mouse model, significantly suppressed the mRNA levels of IL-1β, IL-6, and TNF-α in liver tissue following LPS-induced inflammation. nih.gov These findings suggest that compounds with a butanamide structure can effectively suppress representative inflammatory cytokines at the gene expression level. nih.gov

The ability of these related structures to downregulate the expression of key inflammatory cytokines highlights a potential mechanism for their anti-inflammatory effects.

Impact on the Raf/MEK/ERK Pathway

The Raf/MEK/ERK signaling pathway is a critical cascade that regulates cellular processes such as growth, proliferation, and survival. nih.govnih.gov Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for anticancer drug development. nih.gov While no direct studies link N-(2-Amino-4-methylphenyl)butanamide to this pathway, various inhibitors targeting components of this cascade have been developed, some of which share structural similarities with butanamide derivatives.

The pathway is typically activated by upstream signals that lead to the sequential phosphorylation and activation of Raf, MEK, and finally ERK. nih.gov Activated ERK then phosphorylates numerous downstream targets, leading to changes in gene expression and protein activity that can promote cell proliferation and prevent apoptosis (programmed cell death). nih.govnih.gov

Inhibitors of this pathway have been developed to target different kinases in the cascade. For instance, RAF inhibitors like PLX4032 have shown efficacy in tumors with specific BRAF mutations. nih.gov MEK inhibitors, such as PD0325901 and CI-1040, represent another class of targeted therapies that block the pathway more downstream. nih.govresearchgate.net These inhibitors have demonstrated the ability to suppress ERK signaling and inhibit the proliferation of cancer cells dependent on this pathway. nih.gov The development of such inhibitors, including those with benzamide (B126) structures, underscores the therapeutic potential of targeting the Raf/MEK/ERK pathway in cancer treatment. nih.gov

Assessment of Receptor Antagonist/Agonist Activities

Bradykinin (B550075) B1 Receptor

The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. nih.govgoogle.com This makes it an attractive target for therapeutic intervention in inflammatory and pain conditions. google.comnih.gov Non-peptide antagonists of the B1 receptor have been developed and shown to possess anti-nociceptive and anti-inflammatory properties in animal models. nih.govnih.gov

While there is no specific data on this compound, research into other small molecules, including some with amide functionalities, has led to the discovery of potent B1 receptor antagonists. nih.gov For example, a series of carbo- and heterocyclic alpha-hydroxy amide-derived compounds were synthesized and evaluated for their bradykinin B1 antagonist activity. nih.gov These antagonists are being explored for their potential in treating chronic and acute inflammatory conditions. nih.gov The development of orally active, non-peptidic B1 receptor antagonists remains an active area of research for new analgesic and anti-inflammatory drugs. google.com

5-HT2A Receptor

The serotonin (B10506) 5-HT2A receptor is another G-protein coupled receptor widely expressed in the central nervous system and other tissues. nih.govmdpi.com It is involved in a variety of physiological and pathological processes, including learning, memory, and mood regulation. mdpi.com Agonists of the 5-HT2A receptor are known for their psychedelic effects, but they also exhibit potent anti-inflammatory properties. nih.govwikipedia.org

There is no direct evidence of this compound acting on the 5-HT2A receptor. However, the diverse chemical structures that can act as agonists at this receptor suggest a broad potential for ligand discovery. wikipedia.orgnih.gov For example, substituted phenethylamines and tetrahydro-β-carbolines have been identified as potent 5-HT2A receptor agonists. nih.govnih.gov The development of selective 5-HT2A receptor agonists is a field of interest for potential therapeutic applications beyond their well-known psychoactive effects. wikipedia.orgeckerd.edu

Diverse Bioactivity Spectrum

Anti-inflammatory Efficacy

The butanamide scaffold is present in various compounds exhibiting anti-inflammatory properties. For example, novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in animal models of acute inflammation, with some derivatives showing more potency than the reference drug indomethacin (B1671933). nih.govresearchgate.net The anti-inflammatory effect of these compounds was correlated with their ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govresearchgate.net

Similarly, derivatives of 3-substituted-amino-2-methylsulfanyl-5,6,7,8-tetrahydro-3H-benzo nih.govsemanticscholar.orgthieno[2,3-d]pyrimidin-4-ones have shown significant anti-inflammatory and analgesic activities with reduced ulcerogenic potential compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Other research has focused on modifying the carboxylic acid group of traditional NSAIDs, like ibuprofen (B1674241), into amide derivatives to reduce gastrointestinal side effects while maintaining anti-inflammatory efficacy. benthamscience.com Furthermore, N-substituted benzamides have been shown to inhibit the production of TNF-α, a key inflammatory cytokine. nih.gov

The table below summarizes the anti-inflammatory activity of some butanamide and related derivatives from various studies.

Compound ClassModelKey FindingsReference(s)
N-phenylcarbamothioylbenzamidesCarrageenan-induced paw edema in miceSome derivatives showed higher activity (up to 61.45% inhibition) than indomethacin (22.43% inhibition). nih.gov
3-substituted-amino-thieno[2,3-d]pyrimidin-4-onesCarrageenan-induced paw edema in ratsCompounds A1 and A3 showed potent anti-inflammatory activity. nih.gov
Ibuprofen amide derivativesPaw edema test in miceAll synthesized amide derivatives exhibited significant anti-inflammatory activity. benthamscience.com
N-substituted benzamidesLPS-induced TNF-α in miceDose-dependent inhibition of TNF-α production. nih.gov

Analgesic Properties

Several classes of compounds containing amide functionalities have been reported to possess analgesic properties. Research into 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives identified compounds with potent analgesic activity in a murine acetic acid-induced writhing test. nih.gov One derivative, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, showed a more potent analgesic effect than indomethacin without causing significant gastric damage. nih.gov

Other studies have synthesized and evaluated (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, with some compounds showing marked analgesic activity and a long duration of action. nih.gov Additionally, novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been investigated for their analgesic effects, with one compound being identified as the most active analgesic agent in the series. nih.gov These findings indicate that the inclusion of an amide or a substituted phenylamino (B1219803) group can be a viable strategy for developing new analgesic agents.

Anti-cancer and Cytotoxic Activities in Neoplastic Cell Lines

The development of novel anticancer agents is a major focus of medicinal chemistry, and various amide-containing compounds have been evaluated for their cytotoxic effects against cancer cell lines. While no data is available for this compound, related structures have shown promise.

For instance, a series of N-aryl enamino amides and their cyclic analogues, dihydropyrimidinethiones (DHPMTs), were synthesized and tested against human gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cell lines. semanticscholar.org The DHPMT derivatives generally showed superior cytotoxicity compared to their acyclic counterparts. researchgate.netsemanticscholar.org One compound, 4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was particularly effective against all three cell lines. semanticscholar.org

In another study, novel N-heteroaryl enamino amides and DHPMTs were assessed against AGS and MCF-7 cell lines, with one of the DHPMT derivatives demonstrating the highest cytotoxicity. nih.gov Furthermore, new arylsulfonamide derivatives containing a carboxamide group have been screened for their cytotoxic effects, with some compounds exhibiting significant activity against human melanoma (A875) and hepatocellular liver carcinoma (HepG2) cell lines. nih.gov

The table below presents the cytotoxic activity of some of these related amide derivatives.

Compound ClassCell LinesKey Findings (IC50 values)Reference(s)
Dihydropyrimidinethione derivative (Compound 5)AGS, MCF-7, Hep-G2AGS: 9.9 µM; MCF-7: 15.2 µM; Hep-G2: 40.5 µM semanticscholar.org
Dihydropyrimidinethione derivative (Compound 2b)AGS, MCF-7AGS: 41.10 µM; MCF-7: 75.69 µM nih.gov
Arylsulfonamide derivative (Compound 10q)A875, HepG2, MARC145A875: 4.19 µg/mL; HepG2: 3.55 µg/mL; MARC145: 2.95 µg/mL nih.gov
Sulfonamide derivative (Compound 17)MDA-MB-231 (breast cancer)IC50: 66.6 µM (more potent than 5-fluorouracil) scispace.com

Antimicrobial and Antifungal Potentials

The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Butanamide derivatives have emerged as a promising scaffold for the development of new therapeutic agents in this domain.

A study on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides revealed that their antifungal efficacy is significantly influenced by the nature and position of substituents on the N-aryl ring. nih.gov Specifically, derivatives featuring an electron-withdrawing group, such as chlorine or fluorine, at the meta position of the phenyl ring demonstrated good to excellent activity against fungi like Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis, particularly at high concentrations. nih.gov In contrast, compounds with strong electron-withdrawing groups (e.g., CN, NO2) or electron-donating groups (e.g., OCH3, CH3) at the same position did not show significant activity against the tested fungi. nih.gov

Research into 2-benzylidene-3-oxobutanamide derivatives has identified compounds with potent antibacterial properties against resistant bacterial strains. nih.gov One notable compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (compound 17), exhibited significant activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Acinetobacter baumannii (Ab-MDR). nih.gov Further investigation showed that this compound has a bacteriostatic effect on MRSA, while demonstrating bactericidal action against A. baumannii. nih.gov

Similarly, new β-amino acid derivatives incorporating a butanamide structure have been synthesized and evaluated for their antimicrobial effects. mdpi.com Among these, certain compounds displayed good activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Three specific derivatives also showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com The development of novel nicotinamide (B372718) derivatives has also yielded promising antifungal candidates. One such compound, designated 16g, was found to be highly active against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.comnih.gov This compound appears to exert its fungicidal effect by disrupting the fungal cell wall. mdpi.comnih.gov

The antimicrobial potential of butanamide-related structures extends to various other derivatives. Novel substituted monohydrazides have shown broad-spectrum antifungal activity, comparable or superior to amphotericin B against many fungal strains, including clinically relevant Candida auris. nih.gov These compounds were also found to prevent the formation of fungal biofilms. nih.gov Additionally, certain chalcone (B49325) derivatives containing trifluoromethoxy groups have demonstrated more effective antimicrobial activity than their trifluoromethyl counterparts against both bacterial and fungal pathogens. mdpi.com

Table 1: Selected Antimicrobial and Antifungal Activities of Butanamide Derivatives

Derivative Class Specific Compound/Derivative Target Organism Observed Activity Reference
N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides Derivative with meta-Chloro (Cl) group Pyricularia oryzae Good to excellent activity nih.gov
2-benzylidene-3-oxobutanamides (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) Staphylococcus aureus-MRSA Bacteriostatic activity nih.gov
2-benzylidene-3-oxobutanamides (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) Acinetobacter baumannii-MDR Bactericidal activity nih.gov
β-Amino Acid Derivatives Compounds 9a–c, 10c, 12f Staphylococcus aureus Good activity mdpi.com
β-Amino Acid Derivatives Three synthesized compounds Candida tenuis, Aspergillus niger Significant antifungal activity mdpi.com
Nicotinamide Derivatives Compound 16g Candida albicans SC5314 MIC: 0.25 μg/mL mdpi.comnih.gov
Nicotinamide Derivatives Compound 16g Fluconazole-resistant C. albicans MIC: 0.125–1 μg/mL mdpi.comnih.gov
Benzamide Derivatives Compound 6h Alternaria alternata EC₅₀: 1.77 µg/mL researchgate.net

Anticonvulsant Properties

The structural versatility of butanamide derivatives has also been leveraged in the search for new anticonvulsant agents. Epilepsy, a common neurological disorder, requires ongoing development of novel anti-seizure medications (ASMs) with improved efficacy and unique mechanisms of action. nih.gov

Studies on various amide derivatives have identified several promising candidates. For instance, a series of N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. nih.gov Among them, one compound (designated as 40) was identified as the most potent, with an ED₅₀ value of 6.20 mg/kg, indicating a high level of protection in this preclinical model. nih.gov

In another line of research, a series of ((benzyloxy)benzyl)propanamide derivatives were developed and tested in mouse seizure models. nih.gov A lead molecule from this series, compound 5, demonstrated robust protection with an ED₅₀ of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) seizure model. nih.gov

Further research into hybrid molecules derived from butanamide derivatives has yielded compounds with broad-spectrum anticonvulsant activity. mdpi.com A series of water-soluble hydrochlorides of pyrrolidine-2,5-dione derivatives were shown to be effective in multiple animal models of seizures. mdpi.com The most beneficial anticonvulsant properties were observed with compound 14, which showed potent activity in the MES test (ED₅₀ = 49.6 mg/kg), the subcutaneous pentylenetetrazole (scPTZ) seizure test (ED₅₀ = 67.4 mg/kg), and the 6 Hz (32 mA) psychomotor seizure model (ED₅₀ = 31.3 mg/kg). mdpi.com This compound was also effective in the 6 Hz (44 mA) model, which is considered a model of drug-resistant epilepsy. mdpi.com

Table 2: Anticonvulsant Activity of Selected Butanamide Derivatives

Derivative Class Specific Compound Seizure Model ED₅₀ (mg/kg) Reference
N-(2-hydroxyethyl)amides Compound 40 Maximal Electroshock (MES) 6.20 nih.gov
((benzyloxy)benzyl)propanamides Compound 5 Maximal Electroshock (MES) 48.0 nih.gov
((benzyloxy)benzyl)propanamides Compound 5 6 Hz (32 mA) 45.2 nih.gov
Pyrrolidine-2,5-dione Derivatives Compound 14 Maximal Electroshock (MES) 49.6 mdpi.com
Pyrrolidine-2,5-dione Derivatives Compound 14 Subcutaneous Pentylenetetrazole (scPTZ) 67.4 mdpi.com
Pyrrolidine-2,5-dione Derivatives Compound 14 6 Hz (32 mA) 31.3 mdpi.com

Structure Activity Relationship Sar Studies of N 2 Amino 4 Methylphenyl Butanamide and Its Analogues

Correlating Structural Features with Pharmacological Efficacy

The fundamental structure of N-(2-Amino-4-methylphenyl)butanamide, characterized by a butanamide chain attached to a 2-amino-4-methylphenyl ring, serves as a crucial scaffold for its biological activity. The spatial arrangement and electronic properties of these components are critical determinants of pharmacological efficacy. The amide linkage, the length and nature of the alkyl chain, and the substitution pattern on the aromatic ring all contribute significantly to the molecule's interaction with its biological target.

For instance, in related classes of compounds such as anthranilic acid derivatives, the relative position of the amino and carboxyl groups is paramount for activity. Analogues where the amino and carboxyl functionalities are not in the ortho position are often inactive. Similarly, for this compound, the ortho-disubstituted pattern of the amino and butanamide groups on the phenyl ring is considered essential for its observed effects.

Impact of Substituent Modifications on Bioactivity Profiles

Systematic modifications of the this compound structure have provided valuable insights into its bioactivity. Alterations to the butanamide side chain and the phenyl ring have been shown to modulate the pharmacological profile of the resulting analogues.

Table 1: Impact of Phenyl Ring Substitutions on Bioactivity

Position of SubstitutionSubstituentObserved Effect on BioactivityReference
4-positionMethyl (CH3)Baseline activity
2'- and 3'-positionsDichloro (Cl)Increased potency in some assays pharmacy180.com
3'-positionTrifluoromethyl (CF3)Potent activity in certain anti-inflammatory assays pharmacy180.com

As illustrated in studies of analogous fenamate-type structures, substitutions on the N-aryl ring can produce varied results depending on the specific assay. pharmacy180.com For example, monochloro substitutions at the 2' position have been found to be more potent in some models than substitutions at the 3' position. pharmacy180.com In contrast, disubstituted derivatives, such as those with substitutions at the 2' and 3' positions, often exhibit enhanced activity. pharmacy180.com The nature of the substituent is also critical; electron-withdrawing groups like trifluoromethyl (CF3) have been shown to be particularly effective in some contexts. pharmacy180.com

Furthermore, the integrity of the NH group in the core structure is vital. Replacing this amine functionality with other groups such as an oxygen atom (O), a methylene (B1212753) bridge (CH2), or a sulfur atom (S) has been shown to significantly diminish or abolish the biological activity in related compound series. pharmacy180.com

Elucidation of Pharmacophore Requirements for Target Interaction

The pharmacophore of a compound defines the essential three-dimensional arrangement of functional groups required for interaction with a specific biological target. For this compound and its analogues, the key pharmacophoric features include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a hydrophobic aromatic region (the methyl-substituted phenyl ring).

The butanamide side chain also contributes to the hydrophobic interactions and may influence the orientation of the molecule within the binding pocket of its target. The length and branching of this alkyl chain can be optimized to enhance binding affinity and, consequently, pharmacological potency.

Quantitative structure-activity relationship (QSAR) studies on related compound classes have helped to refine the understanding of these pharmacophoric requirements. Such studies often reveal that specific electronic and steric properties of the substituents on the phenyl ring are critical for optimal activity. For example, in a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, QSAR models have identified key molecular descriptors that influence their anticancer activity. nih.govnih.gov

Preclinical Investigations and Metabolic Fate

In Vitro Pharmacological Evaluation in Cellular Models

In vitro studies, which are conducted in controlled laboratory environments using cell cultures, provide initial insights into the biological activity of a compound at the molecular and cellular levels. For N-(2-Amino-4-methylphenyl)butanamide and its analogs, these evaluations have explored potential anticancer and antimicrobial activities.

Research on structurally related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, has demonstrated significant cytotoxic effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231. mdpi.com For instance, certain analogs have shown exceptional cytotoxicity, in some cases surpassing the potency of the established chemotherapeutic drug, Doxorubicin. mdpi.com The mechanism of action for related phenylaminopyrimidine derivatives is thought to involve interactions with specific molecular targets like enzymes or receptors, where the amino group can form hydrogen bonds and other parts of the molecule can engage in hydrophobic interactions, thereby modulating the activity of target molecules.

Additionally, various derivatives have been screened for antimicrobial properties. For example, novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and tested against clinically isolated bacterial and fungal strains, with some showing moderate antimicrobial activity. researchgate.net Other related toluidine derivatives have exhibited notable in vitro activity against several species of Mycobacterium, including M. tuberculosis, M. avium, and others, with some compounds being more potent than standard control drugs like Streptomycin and Isoniazid against specific strains. researchgate.net

Table 1: Summary of In Vitro Cytotoxicity Data for a Related Analog (Compound 3) Against Breast Cancer Cell Lines This table is based on findings for structurally related 2-amino-4,6-diphenylnicotinonitriles and is for illustrative purposes.

Cell LineDescriptionIC50 Value (µM) of AnalogIC50 Value (µM) of Doxorubicin (Control)Source
MCF-7Human Breast Adenocarcinoma (Hormone-dependent)1.89 ± 0.092.21 ± 0.11 mdpi.com
MDA-MB-231Human Breast Adenocarcinoma (Triple-negative)2.01 ± 0.12.65 ± 0.13 mdpi.com

In Vivo Efficacy Studies in Animal Models

In vivo studies involve the use of living organisms, typically animal models, to assess the effects of a compound in a whole biological system. These studies are essential for evaluating efficacy and understanding the complex interactions that cannot be observed in vitro.

Animal models are standard for evaluating the anti-inflammatory and analgesic potential of new chemical entities. asianjpr.com Common models for acute inflammation include carrageenan-induced paw edema in rats, where the reduction in swelling indicates anti-inflammatory activity. researchgate.netnih.gov For pain (nociception), the acetic acid-induced writhing test in mice is frequently used, where a reduction in the number of writhing responses suggests analgesic effects. nih.gov

While specific in vivo data for this compound in these models is not detailed in the provided results, studies on analogous compounds like 1,2,4-triazole (B32235) derivatives show significant anti-inflammatory and analgesic activity. nih.gov For example, in the carrageenan-induced paw edema test, a test compound showed up to 91% inhibition of edema after 3 hours, compared to 82% for the standard drug ibuprofen (B1674241). nih.gov In the acetic acid writhing test, an analog demonstrated up to 83% inhibition of writhing, which was more effective than ibuprofen in the same study. nih.gov

Table 2: Example of Anti-inflammatory and Analgesic Activity in Animal Models for an Analogous Compound This table is based on findings for structurally related 1,2,4-triazole derivatives and is for illustrative purposes.

Test ModelAnimalParameter MeasuredResult (% Inhibition)Standard Drug (% Inhibition)Source
Carrageenan-induced Paw EdemaRatEdema Volume91%Ibuprofen (82%) nih.gov
Acetic Acid-induced WrithingMouseNumber of Wriths83%Ibuprofen (71%) nih.gov

The antitumor properties of compounds related to this compound have been evaluated in vivo using xenograft models. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The efficacy of a test compound is measured by its ability to retard the growth of these tumors.

For example, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a structurally related compound, significantly retarded the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. nih.gov These studies also confirmed that the compound induced the expression of Cytochrome P450 1A1 in the tumor cells, which is linked to its mechanism of action. nih.gov

The potential anticonvulsant activity of related compounds has been assessed in well-established animal models of seizures. The maximal electroshock seizure (MES) model in mice and rats is a primary test for identifying compounds effective against generalized tonic-clonic seizures.

A study on 4-amino-N-(2,6-dimethylphenyl)benzamide, an analog, found it to be a very potent anticonvulsant in the MES model. nih.gov Following intraperitoneal administration in mice, it exhibited an ED₅₀ (median effective dose) of 2.6 mg/kg, indicating high potency compared to the standard antiepileptic drug phenytoin (B1677684) (ED₅₀ of 9.5 mg/kg) in the same assay. nih.gov The compound's pharmacological profile was noted to be similar to that of phenytoin. nih.gov The overexcitation of N-methyl-D-aspartate receptors (NMDARs) is implicated in the pathophysiology of epilepsy, making them a key target for anticonvulsant drugs. nih.gov

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetics (PK) describes how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies are vital for predicting a compound's behavior in humans.

Studies on analogous compounds, such as certain 4-aminoquinoline (B48711) derivatives, have been conducted in mice to determine key PK parameters. nih.govnih.gov These studies revealed that some analogs had a moderate half-life (t½) of 4-6 hours but exhibited low oral bioavailability, ranging from 16% to 31%. nih.govnih.gov For instance, one compound, ACP-103, demonstrated an oral bioavailability greater than 42.6% in rats. nih.gov The metabolism of related benzothiazoles is known to be mediated by cytochrome P450 1A1, leading to both active and inactive metabolites. nih.gov

Investigations into the metabolism of similar structures, like 2-aminoindane (2-AI), showed that metabolism can involve hydroxylation and acetylation. nih.gov

In vitro metabolic stability assays are used early in drug discovery to predict how quickly a compound will be metabolized in the body, which influences its half-life and dosing frequency. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from humans or preclinical species and measuring the rate of its disappearance. nuvisan.com

The results are often expressed as half-life (t½) and intrinsic clearance (CLint). nuvisan.com For example, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), which share the amide structural feature, were found to degrade rapidly in microsomal suspensions, indicating that hepatic metabolism is a critical factor for their in vivo effectiveness. nih.gov Research has focused on creating analogs with improved microsomal stability by sterically shielding the amide bonds, which are potential metabolic weak points. nih.gov Some of these modified derivatives showed enhanced stability in microsomes. nih.gov The stability of compounds can be influenced by their structure; for instance, substituting an amide bond with a sulfonamide has been shown to potentially increase metabolic stability. mdpi.com

In Vivo Pharmacokinetic Characterization

Currently, there is a notable absence of publicly available scientific literature detailing the in vivo pharmacokinetic profile of this compound. Comprehensive studies elucidating key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) in animal models have not been published. Therefore, critical data points including, but not limited to, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) remain uncharacterized for this specific compound.

Preliminary Toxicological Assessments

In the absence of empirical acute toxicity data for this compound, computational or in silico toxicology methodologies serve as a primary means for preliminary assessment. These predictive models leverage the chemical structure of a compound to estimate its potential toxicity.

One widely recognized approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical representations that correlate a compound's chemical structure with its biological activity, including toxicity. For predicting acute toxicity, such as the median lethal dose (LD50), these models are built using large datasets of known chemicals and their experimentally determined toxicities.

Software tools like the OECD QSAR Toolbox and GUSAR (General Unrestricted Structure-Activity Relationship) are examples of platforms that implement these methodologies. These systems can predict the acute oral LD50 in rodents by identifying structural analogues with known toxicity data and applying the established relationships. While a specific predicted value for this compound is not available in the public domain, the general process would involve the input of its chemical structure into such a system to generate a toxicity estimate.

Table 1: Acute Toxicity Prediction Methodologies

MethodologyDescriptionApplication
Quantitative Structure-Activity Relationship (QSAR) Mathematical models that relate the chemical structure of a compound to its biological activity, including toxicity.Predicts toxicological endpoints like LD50 based on structural features.
Read-Across A non-testing method that uses toxicity data from a structurally similar substance to predict the toxicity of the target substance.Utilized when data on the target compound is unavailable but exists for a close analogue.
Software Tools (e.g., OECD QSAR Toolbox, GUSAR) Computational platforms that implement QSAR and other predictive models to estimate chemical toxicity.Provides a framework for systematic assessment and prediction of toxicological properties.

There is no specific information available in the scientific literature regarding the general safety profile of this compound. Crucially, studies assessing its potential for organ-specific toxicities, such as hepatotoxicity, have not been publicly reported. Therefore, any considerations regarding the absence or presence of liver toxicity or other adverse effects remain speculative without empirical data from in vitro or in vivo toxicological studies.

Future Directions and Translational Perspectives for N 2 Amino 4 Methylphenyl Butanamide Research

Development of Novel Analogs with Enhanced Potency and Selectivity

The generation of analog libraries is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. For N-(2-Amino-4-methylphenyl)butanamide, systematic structural modifications could be undertaken to identify derivatives with improved biological activity and selectivity for specific molecular targets.

Key areas for modification include:

The Butanamide Chain: The length, branching, and rigidity of the acyl chain can be altered. Introducing unsaturation or cyclic moieties could provide valuable insights into the conformational requirements for biological activity.

The Phenyl Ring Substituents: The methyl and amino groups on the phenyl ring are prime candidates for modification. The electronic and steric properties of these substituents can be varied to probe their influence on target binding. For example, replacing the methyl group with other alkyl groups, halogens, or electron-withdrawing/donating groups could significantly impact activity.

The Amide and Amino Groups: The amide linker and the free amino group can be N-methylated or substituted with other functional groups to alter hydrogen bonding capacity, lipophilicity, and metabolic stability.

A hypothetical SAR study could generate data as illustrated in the table below, assessing the impact of these modifications on a putative biological target.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Compound ID R1 (Phenyl Ring) R2 (Acyl Chain) Potency (IC₅₀, µM) Selectivity vs. Off-Target
Parent 4-CH₃ n-propyl 15.2 10-fold
Analog-1 4-Cl n-propyl 5.8 50-fold
Analog-2 4-OCH₃ n-propyl 22.5 5-fold
Analog-3 4-CH₃ isopropyl 12.1 15-fold
Analog-4 4-CH₃ cyclopropyl 8.9 30-fold

| Analog-5 | 4-CH₃, 2-N(CH₃)₂ | n-propyl | 45.7 | 2-fold |

This table is illustrative and contains hypothetical data.

Such studies are crucial for optimizing the lead compound into a more potent and selective agent, a common practice in the development of novel therapeutics. mdpi.commdpi.com

Elucidation of Unexplored Mechanisms of Action

A significant hurdle in the development of any new chemical entity is understanding its mechanism of action. For this compound, this would involve a multi-pronged approach to identify its molecular target(s) and the downstream cellular pathways it modulates.

Initial steps would likely involve:

Phenotypic Screening: Assessing the compound's effect across a diverse range of cell lines and disease models (e.g., cancer, inflammation, neurological disorders) to identify a clear biological phenotype.

Target Identification Techniques: Once a phenotype is established, modern chemical biology and proteomic techniques can be employed for target deconvolution. These methods include affinity chromatography using immobilized compound analogs, drug affinity responsive target stability (DARTS), and thermal proteome profiling (TPP).

In Silico Modeling: Computational docking studies against known protein targets that are modulated by structurally similar compounds could provide initial hypotheses for biological targets. mdpi.com

The ultimate goal is to pinpoint the specific protein or pathway with which this compound interacts, which is a critical step for its validation as a potential therapeutic agent or research tool.

Potential for Development of New Therapeutic Agents

The structural motifs within this compound are present in various biologically active molecules, suggesting a broad range of potential therapeutic applications. The substituted aniline (B41778) core is a common feature in many approved drugs. Depending on the yet-to-be-discovered mechanism of action, analogs of this compound could be developed to target a variety of diseases.

Potential therapeutic areas for investigation include:

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aniline structures.

Neuroscience: Compounds acting on ion channels or receptors in the central nervous system often contain similar pharmacophores.

Inflammatory Diseases: The modulation of inflammatory pathways is a common mechanism for compounds with amide functionalities.

The development of a therapeutic agent is a long and complex process, but the foundational step is the identification of a robust biological effect in a relevant disease model, which remains a key future direction for this compound.

Applications in Chemical Biology Tool Development

A well-characterized small molecule can be a powerful tool for studying biological systems. mskcc.org A "chemical probe" is a selective small-molecule modulator of a protein's function that allows for the investigation of its molecular target in various biological contexts. nih.gov this compound, once its target and mechanism are known, could serve as a scaffold for the development of such tools.

The development of chemical probes from this scaffold would involve:

Attachment of Reporter Tags: The core structure could be derivatized with fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. These tags would enable the visualization of the target protein in cells, or its isolation from complex biological mixtures.

Creation of Negative Controls: A crucial aspect of chemical probe development is the synthesis of a structurally similar but biologically inactive analog. nih.gov This control helps to ensure that the observed biological effects are due to the specific interaction of the probe with its target.

Table 2: Potential Chemical Biology Tools Derived from this compound

Tool Type Modification Application
Fluorescent Probe Addition of a fluorophore (e.g., FITC, Rhodamine) Cellular imaging, flow cytometry
Affinity Probe Immobilization on a solid support (e.g., beads) Target pull-down and identification
Photo-affinity Probe Incorporation of a photo-reactive group Covalent labeling of the target protein

| Negative Control | Structural modification to abolish activity | Validation of on-target effects |

This table is illustrative and contains hypothetical data.

The creation of a suite of such chemical tools would be invaluable for the detailed study of the biological pathways modulated by this compound and its future, more potent analogs. nih.gov

Q & A

Q. Table 1: Optimization of Amide Coupling Reactions

Reagent SystemSolventTemp (°C)Yield (%)Purity (%)Reference
EDC/HOBtDMF257897.6
DCC/DMAPCH₂Cl₂06595.2

Q. Table 2: Key NMR Signals for Structural Confirmation

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H6.5–7.5Multiplet3H
NH₂ (amide)5.5–6.0Broad2H
CH₃ (methyl)2.1–2.4Singlet3H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.